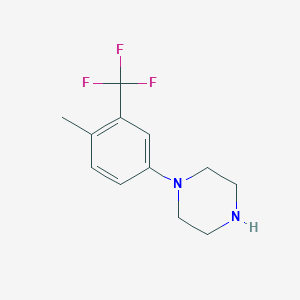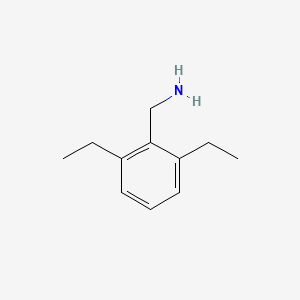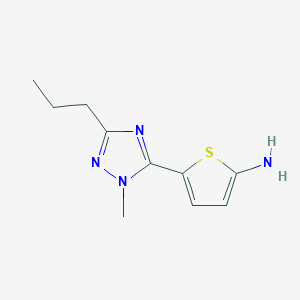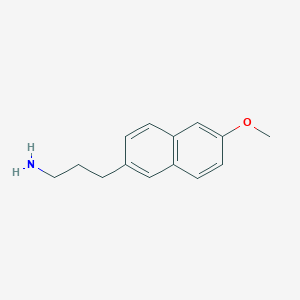
Ethyl 6-methylpiperidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-methylpiperidine-2-carboxylate is a chemical compound with the molecular formula C9H17NO2 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 6-methylpiperidine-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 6-methylpiperidine with ethyl chloroformate under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 6-methylpiperidine and ethyl chloroformate.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide.
Procedure: The 6-methylpiperidine is dissolved in an appropriate solvent (e.g., dichloromethane), and ethyl chloroformate is added dropwise while maintaining the reaction temperature at around 0-5°C. The mixture is then stirred at room temperature for several hours.
Product Isolation: The reaction mixture is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated to obtain the crude product, which can be purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with minimal waste and high purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 6-methylpiperidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 6-methylpiperidine-2-carboxylic acid.
Reduction: Formation of 6-methylpiperidine-2-methanol.
Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 6-methylpiperidine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of fine chemicals and as a building block for the synthesis of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of ethyl 6-methylpiperidine-2-carboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, leading to cell death.
Comparación Con Compuestos Similares
Ethyl 6-methylpiperidine-2-carboxylate can be compared with other similar compounds such as:
Ethyl 6-methylpyridine-2-carboxylate: This compound has a pyridine ring instead of a piperidine ring, leading to different chemical properties and reactivity.
6-Methylpiperidine-2-carboxylic acid: The carboxylic acid derivative has different solubility and reactivity compared to the ester.
6-Methylpiperidine-2-methanol: The alcohol derivative has different physical and chemical properties, making it suitable for different applications.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical structure allows it to undergo a variety of reactions, making it a valuable intermediate in organic synthesis. Ongoing research continues to uncover new applications and mechanisms of action for this compound, highlighting its importance in scientific and industrial contexts.
Propiedades
Fórmula molecular |
C9H17NO2 |
|---|---|
Peso molecular |
171.24 g/mol |
Nombre IUPAC |
ethyl 6-methylpiperidine-2-carboxylate |
InChI |
InChI=1S/C9H17NO2/c1-3-12-9(11)8-6-4-5-7(2)10-8/h7-8,10H,3-6H2,1-2H3 |
Clave InChI |
DQAHIIRKOORPQZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CCCC(N1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-N-(pyrrolidin-3-yl)acetamide hydrochloride](/img/structure/B13537071.png)




![2-[4-Hydroxy-4-(trifluoromethyl)pyrrolidin-2-yl]acetic acid hydrochloride](/img/structure/B13537106.png)
![3-Methyl-2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B13537114.png)


![(3-Phenylbicyclo[1.1.1]pentan-1-yl)methanamine](/img/structure/B13537136.png)
![Methyl 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylate](/img/structure/B13537137.png)
![6-(3,4-Dichlorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13537155.png)

![3-[[2-(Trifluoromethoxy)phenyl]methyl]piperidine](/img/structure/B13537167.png)
